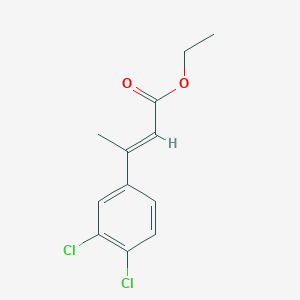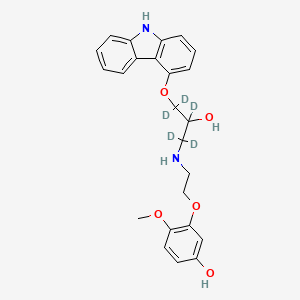
5'-Hydroxyphenyl Carvedilol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled compound and a metabolite of Carvedilol. It is primarily used in scientific research as a reference standard for the analysis of Carvedilol and its metabolites. The compound has a molecular formula of C24H21D5N2O5 and a molecular weight of 427.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl group of Carvedilol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic labeling of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted hydroxyphenyl compounds. These products are often analyzed using techniques like HPLC and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
5’-Hydroxyphenyl Carvedilol-d5 is widely used in scientific research for various applications, including:
Chemistry: As a reference standard for the analysis of Carvedilol and its metabolites in complex mixtures.
Biology: In studies investigating the metabolic pathways and pharmacokinetics of Carvedilol.
Medicine: In the development of new therapeutic agents and the study of drug interactions.
Industry: In quality control and validation of analytical methods for pharmaceutical products
Mécanisme D'action
The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. The compound blocks the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, causing vasodilation and a further reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvedilol: The parent compound, used to treat hypertension and heart failure.
4’-Hydroxyphenyl Carvedilol: Another metabolite of Carvedilol with similar properties.
8-Hydroxyphenyl Carvedilol: A metabolite with different pharmacokinetic properties
Uniqueness
5’-Hydroxyphenyl Carvedilol-d5 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of Carvedilol and its metabolites in biological samples .
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
Clé InChI |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=CC(=C4)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


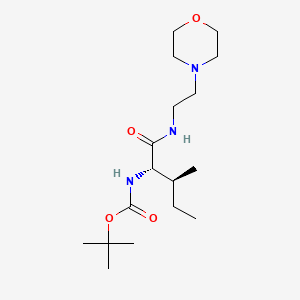
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
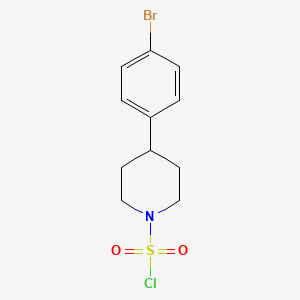
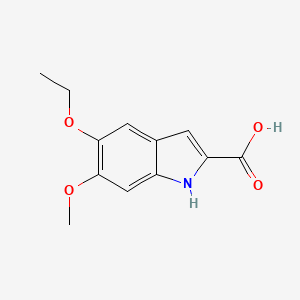
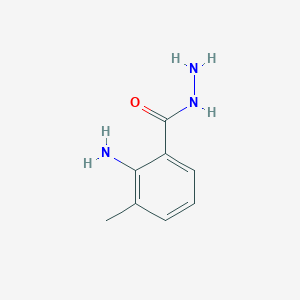
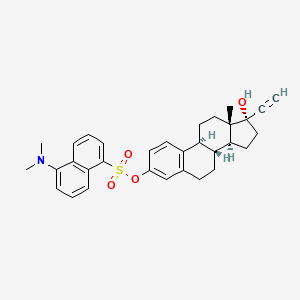
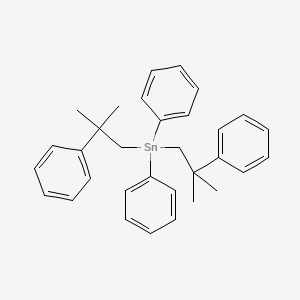
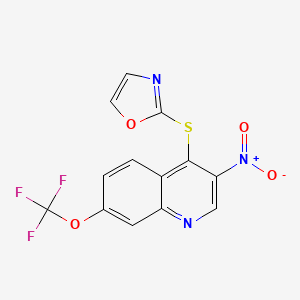
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
